molecular formula C24H16N4O2 B14499891 7-((p-Nitrophenylazo)methyl)benz(c)acridine CAS No. 63019-77-2

7-((p-Nitrophenylazo)methyl)benz(c)acridine

Cat. No.: B14499891
CAS No.: 63019-77-2
M. Wt: 392.4 g/mol
InChI Key: ZFWBXNSCXQHOOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-((p-Nitrophenylazo)methyl)benz©acridine typically involves the reaction of benz©acridine with p-nitrophenyldiazonium salt under specific conditions. The reaction is carried out in an acidic medium to facilitate the formation of the azo linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-((p-Nitrophenylazo)methyl)benz©acridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-((p-Nitrophenylazo)methyl)benz©acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((p-Nitrophenylazo)methyl)benz©acridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

7-((p-Nitrophenylazo)methyl)benz©acridine can be compared with other acridine derivatives such as:

The uniqueness of 7-((p-Nitrophenylazo)methyl)benz©acridine lies in its specific azo linkage and nitro group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

63019-77-2

Molecular Formula

C24H16N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

benzo[c]acridin-7-ylmethyl-(4-nitrophenyl)diazene

InChI

InChI=1S/C24H16N4O2/c29-28(30)18-12-10-17(11-13-18)27-25-15-22-20-7-3-4-8-23(20)26-24-19-6-2-1-5-16(19)9-14-21(22)24/h1-14H,15H2

InChI Key

ZFWBXNSCXQHOOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)CN=NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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